molecular formula C15H22N2O B1216153 7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one

7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one

Cat. No.: B1216153
M. Wt: 246.35 g/mol
InChI Key: AAGFPTSOPGCENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one can be synthesized through several chemical routes. One common method involves the extraction of the compound from the roots of Sophora flavescens using solvents like ethanol or methanol. The extract is then purified using techniques such as column chromatography .

Industrial Production Methods

In industrial settings, the production of sophocarpine (monohydrate) typically involves large-scale extraction from Sophora flavescens. The plant material is processed using solvents, and the extract is subjected to various purification steps to isolate sophocarpine (monohydrate) in high purity .

Chemical Reactions Analysis

Types of Reactions

7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sophocarpine (monohydrate) can lead to the formation of quinolizidine derivatives, while reduction can yield different alkaloid structures .

Scientific Research Applications

7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various quinolizidine derivatives.

    Biology: Studied for its effects on cellular processes such as autophagy and apoptosis.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, viral infections, and inflammatory conditions.

    Industry: Used in the development of pharmaceuticals and other bioactive compounds

Mechanism of Action

7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . These pathways are involved in processes such as inflammation, cell survival, and apoptosis. By influencing these pathways, sophocarpine (monohydrate) can exert anti-inflammatory, antiviral, and anticancer effects .

Comparison with Similar Compounds

Properties

IUPAC Name

7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGFPTSOPGCENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one
Reactant of Route 2
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one
Reactant of Route 3
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one
Reactant of Route 4
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one
Reactant of Route 5
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one
Reactant of Route 6
7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.